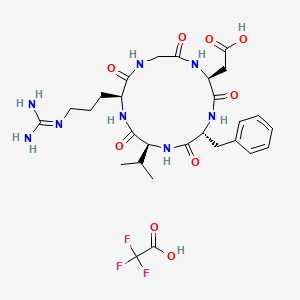

Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) est un peptide cyclique connu pour ses effets inhibiteurs puissants sur l'intégrine αvβ3.

Applications De Recherche Scientifique

Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

Biology: Investigated for its role in cell adhesion, migration, and signaling.

Medicine: Explored for its potential in cancer therapy, particularly in targeting integrin αvβ3 to inhibit tumor growth and metastasis.

Industry: Utilized in the development of new therapeutic agents and diagnostic tools.

Mécanisme D'action

Target of Action

The primary target of Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA is the integrin αvβ3 . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). Specifically, integrin αvβ3 plays a crucial role in angiogenesis and tumor metastasis .

Mode of Action

This compound interacts with its target, integrin αvβ3, by inhibiting its function . This interaction disrupts the adhesion and migration of tumor cells, leading to changes in the cell cycle and potentially inducing apoptosis .

Biochemical Pathways

The inhibition of integrin αvβ3 by this compound affects several biochemical pathways. It disrupts the adhesion of tumor cells to the ECM, which is a critical step in the metastasis of cancer cells . Additionally, it can induce changes in the cell cycle, leading to increased apoptosis .

Result of Action

The result of this compound’s action is the disruption of tumor cell adhesion to the ECM, which can inhibit tumor metastasis . It also induces changes in the cell cycle, leading to increased apoptosis . These effects contribute to its antitumor activity .

Analyse Biochimique

Biochemical Properties

Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA is known to interact with integrins, specifically ανβ3 and ανβ5 integrins . These integrins are inhibited by this compound, preventing them from binding to vitronectin . This interaction plays a crucial role in cell attachment, proliferation, and migration .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It inhibits angiogenesis and vascular remodeling, thereby affecting cell function . It also blocks cellular adhesion and may induce apoptosis in cells bearing surface ανβ3 integrin .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a selective antagonist of ανβ3 and ανβ5 integrins, inhibiting their binding to vitronectin . This inhibition disrupts integrin-induced cell attachment, proliferation, and migration .

Transport and Distribution

Given its role as an integrin antagonist, it is likely to be involved in processes related to cell adhesion and migration .

Subcellular Localization

Given its role in cell adhesion and migration, it is likely to be localized at the cell surface where integrins are present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Couplage : Les acides aminés sont couplés à la résine à l'aide de réactifs de couplage tels que le HBTU ou le DIC.

Déprotection : Les groupes protecteurs des acides aminés sont éliminés à l'aide de TFA.

Cyclisation : Le peptide linéaire est cyclisé pour former la structure cyclique.

Purification : Le produit final est purifié par HPLC pour atteindre une pureté élevée.

Méthodes de production industrielle

La production industrielle de Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) suit des voies de synthèse similaires, mais à plus grande échelle. L'automatisation et l'optimisation du processus SPPS sont utilisées pour augmenter le rendement et l'efficacité. L'utilisation de systèmes HPLC à grande échelle garantit la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) subit principalement :

Oxydation : Cette réaction peut modifier la structure et l'activité du peptide.

Réduction : Cette réaction peut inverser les effets d'oxydation.

Substitution : Cette réaction peut introduire de nouveaux groupes fonctionnels dans le peptide.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'iode.

Réduction : Des réducteurs tels que le dithiothréitol (DTT) sont utilisés.

Substitution : Des réactifs comme les esters de N-hydroxysuccinimide (NHS) sont utilisés pour introduire de nouveaux groupes.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de ponts disulfures, tandis que la substitution peut entraîner la formation de peptides modifiés avec de nouveaux groupes fonctionnels .

Applications de la recherche scientifique

Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la cyclisation des peptides.

Biologie : Étudié pour son rôle dans l'adhésion, la migration et la signalisation cellulaires.

Médecine : Exploré pour son potentiel en thérapie anticancéreuse, en particulier pour cibler l'intégrine αvβ3 afin d'inhiber la croissance tumorale et les métastases.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et outils de diagnostic.

Mécanisme d'action

Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) exerce ses effets en se liant à l'intégrine αvβ3, un récepteur impliqué dans l'adhésion et la signalisation cellulaires. Cette liaison perturbe l'interaction entre les cellules et la matrice extracellulaire, ce qui conduit à l'inhibition de la migration et de l'adhésion cellulaires. Le composé induit également l'apoptose dans les cellules cancéreuses en affectant le cycle cellulaire et en augmentant la sensibilité aux agents chimiothérapeutiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) : Un autre peptide cyclique à forte affinité pour l'intégrine αvβ3, utilisé dans la recherche tumorale.

Cyclo(Arg-Gly-Asp-D-Tyr-Val) : Un peptide cyclique présentant des effets inhibiteurs similaires sur l'intégrine αvβ3.

Unicité

Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) se distingue par sa séquence et sa structure spécifiques, qui confèrent une grande puissance et une grande sélectivité pour l'intégrine αvβ3. Ses propriétés uniques en font un outil précieux dans la recherche et la thérapie du cancer .

Propriétés

IUPAC Name |

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N8O7.C2HF3O2/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15;3-2(4,5)1(6)7/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29);(H,6,7)/t16-,17+,18-,21-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDCWVTYYHSZET-JDNDSRKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39F3N8O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2574924.png)

![N-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE](/img/structure/B2574929.png)

![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2574933.png)

![tert-butyl N-[3-amino-1-(difluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B2574934.png)

![1-benzyl-5-cyclohexyl-3-(4-(dimethylamino)phenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2574936.png)

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2574937.png)

![N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/new.no-structure.jpg)

![(4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2574941.png)

![8-(2-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2574946.png)

![3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2574947.png)